5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole
CAS No.: 312512-38-2
Cat. No.: VC5640967
Molecular Formula: C3H4BrN3O2S
Molecular Weight: 226.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312512-38-2 |
|---|---|
| Molecular Formula | C3H4BrN3O2S |
| Molecular Weight | 226.05 |
| IUPAC Name | 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C3H4BrN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7) |
| Standard InChI Key | SKMPKUZJIVVSEJ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC(=NN1)Br |
Introduction
Key Findings
5-Bromo-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS: 312512-38-2) is a heterocyclic compound with a molecular formula of and a molecular weight of 226.05 g/mol . It belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound’s structural uniqueness arises from the bromine atom at position 5 and the methylsulfonyl group at position 3, which enhance its chemical reactivity and biological potential . This review synthesizes data from diverse sources to elucidate its synthesis, properties, biological activities, and applications.
Structural and Chemical Properties
Molecular Characteristics
The IUPAC name for this compound is 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole, with the SMILES notation . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 445.3 ± 28.0 °C (predicted) | |
| Density | 2.015 ± 0.06 g/cm³ (predicted) | |
| pKa | 4.24 ± 0.40 (predicted) | |
| Solubility | Not fully characterized |
The methylsulfonyl group () contributes to electron-withdrawing effects, stabilizing the triazole ring and influencing reactivity in substitution reactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves functionalization of 3-bromo-1H-1,2,4-triazole. A common method includes:
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Sulfonylation: Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions .
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Cyclization: Utilizing hydrazine derivatives or microwave-assisted techniques to optimize yield .
For example, VulcanChem reports that the methylsulfonyl group is introduced through nucleophilic substitution, leveraging the bromine atom’s leaving group capability. Microwave-assisted synthesis has gained traction for reducing reaction times and improving efficiency .
Reactivity Profile
The compound participates in:
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Nucleophilic substitution: Bromine at position 5 can be replaced by amines or thiols .
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Coordination chemistry: The sulfonyl group facilitates metal complexation, relevant in catalysis .
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Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions .
Biological Activities
Enzyme Inhibition
The methylsulfonyl group enhances binding to enzyme active sites. For instance:
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Cytochrome P450 inhibition: Triazoles interfere with fungal cytochrome P450 14α-demethylase, a target in azole antifungals .
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Kinase modulation: Preliminary data suggest potential in targeting protein kinases involved in cancer .
Applications in Material Science
Energetic Materials
1,2,4-Triazoles are valued for high nitrogen content and thermal stability. This compound’s sulfonyl group may improve oxygen balance in explosives, though empirical data are pending .
Corrosion Inhibition
Sulfonyl triazoles act as corrosion inhibitors for metals in acidic environments. The sulfonyl group adsorbs onto metal surfaces, forming protective layers .
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